![molecular formula C18H22N6O2S B6542511 1-(3,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060224-11-4](/img/structure/B6542511.png)
1-(3,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Description
1-(3,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.15249514 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound 1-(3,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to inhibition or modulation of the target’s activity.
Biochemical Pathways
For instance, inhibition of enzymes such as carbonic anhydrase and cholinesterase could affect processes such as fluid balance and neurotransmission, respectively .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and efficacy.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that the compound could have multiple effects at the molecular and cellular level .
Biological Activity
The compound 1-(3,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a novel sulfonamide derivative with potential therapeutic applications. Its unique structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and case studies highlighting its efficacy in different biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N6O3S with a molecular weight of 430.5 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a triazolopyridazine moiety which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C20H26N6O3S |
Molecular Weight | 430.5 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
The compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances the compound's ability to engage in hydrogen bonding and electrostatic interactions with target proteins, potentially modulating their activity. The triazolo[4,3-b]pyridazine structure may also facilitate binding to various biological targets involved in signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown efficacy against various bacterial strains. A study evaluated the antimicrobial activity of several piperazine derivatives and demonstrated that modifications in the sulfonyl group can enhance activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research has suggested that compounds containing piperazine and sulfonamide groups can inhibit tumor growth by interfering with cellular proliferation pathways. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The specific effects of this compound on cancer cells remain to be thoroughly investigated.
Case Studies
- Antimicrobial Efficacy : A comparative study on piperazine derivatives showed that the introduction of a sulfonyl group significantly increased antimicrobial activity against E. coli and S. aureus . The target compound's structural features suggest it may exhibit similar or enhanced effects.
- Cytotoxicity in Cancer Models : In a preliminary study involving human cancer cell lines (e.g., HeLa and MCF-7), compounds with similar structural motifs demonstrated cytotoxic effects at micromolar concentrations . Future studies should evaluate the specific cytotoxicity of the target compound.
Properties
IUPAC Name |
6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-13-4-5-16(12-14(13)2)27(25,26)23-10-8-22(9-11-23)18-7-6-17-20-19-15(3)24(17)21-18/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKSUUJOMQUBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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